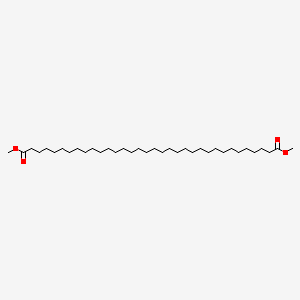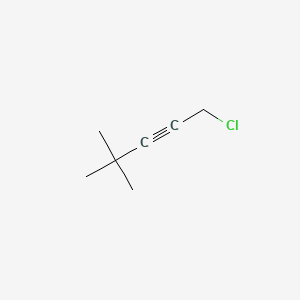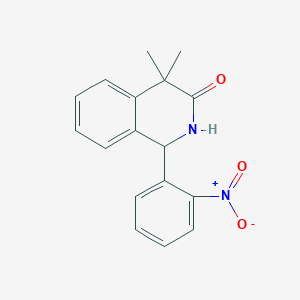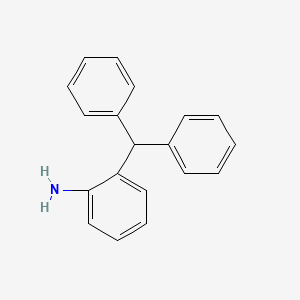
2-(Diphenylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzhydrylaniline, also known as N-benzhydrylaniline, is an organic compound with the molecular formula C19H17N. It consists of an aniline moiety where the hydrogen atom on the nitrogen is replaced by a benzhydryl group. This compound is part of the benzhydryl family, which includes compounds with two benzene rings connected by a single methane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzhydrylaniline can be synthesized through several methods. One common method involves the reaction of benzhydrol with aniline in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Ph}_2\text{CH}-\text{OH} + \text{NH}_2\text{Ph} \rightarrow \text{Ph}_2\text{CH}-\text{NHPh} + \text{H}_2\text{O} ] where Ph represents a phenyl group.
Industrial Production Methods: In industrial settings, the synthesis of 2-Benzhydrylaniline may involve more efficient catalytic processes to ensure higher yields and purity. The use of solvents like tetrahydrofuran or diethyl ether can facilitate the reaction, and the process may be carried out under inert atmospheric conditions to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzhydrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl imine derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Benzhydryl imine derivatives.
Reduction: Secondary amines.
Substitution: Halogenated benzhydrylaniline derivatives.
Applications De Recherche Scientifique
2-Benzhydrylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzhydrylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, facilitating various biochemical processes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydrol: The parent compound from which 2-Benzhydrylaniline is derived.
N-Benzylideneaniline: Another derivative with a similar structure but different functional groups.
Uniqueness: 2-Benzhydrylaniline is unique due to its specific combination of aniline and benzhydryl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.
Propriétés
Numéro CAS |
57259-32-2 |
|---|---|
Formule moléculaire |
C19H17N |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2-benzhydrylaniline |
InChI |
InChI=1S/C19H17N/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2 |
Clé InChI |
ALKRBODCSLGHGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




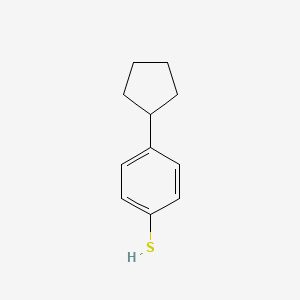
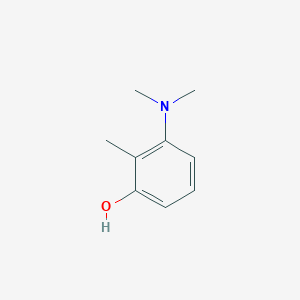

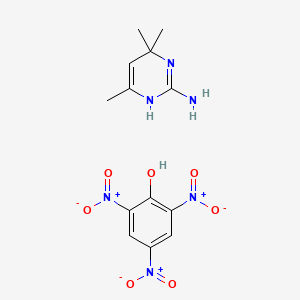

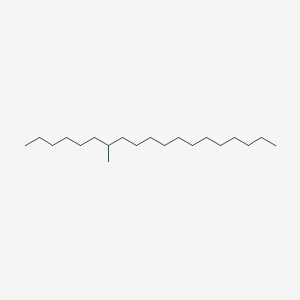
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
